molecular formula C18H26N2O2 B11774162 tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B11774162
M. Wt: 302.4 g/mol
InChI Key: OKUGELLRTRWJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a hexahydropyrrolo[3,2-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can be achieved through several methods. One efficient synthetic route involves the use of acetophenone and trimethylacetaldehyde in the presence of p-tosylmethyl isocyanide (TosMIC) and a mild base such as lithium hydroxide monohydrate (LiOH·H2O). This one-pot synthetic procedure is economical and yields good results .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives such as:

Uniqueness

tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl 1-benzyl-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-10-15-16(20)9-11-19(15)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGELLRTRWJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.